T9 muscle-targeting peptide sequence and structure
T9 muscle-targeting peptide sequence and structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The T9 peptide, with the sequence SKTFNTHPQSTP, is a promising muscle-targeting ligand identified through in vivo phage display in a murine model of Duchenne muscular dystrophy.[1][2] This 12-amino acid peptide has demonstrated a notable ability to selectively bind to muscle cells, specifically C2C12 myoblasts, and to home to heart and quadriceps muscles in vivo.[1][3] Its potential as a targeting moiety for the delivery of therapeutic payloads, such as oligonucleotides, to muscle tissue makes it a person of significant interest in the development of therapies for muscular dystrophies and other muscle-related disorders.[2][4] This technical guide provides a comprehensive overview of the T9 peptide, including its core properties, quantitative data on its targeting efficacy, detailed experimental protocols, and a discussion of its putative mechanism of action.
Core Properties of the T9 Peptide
The T9 muscle-targeting peptide is a linear dodecapeptide with the following fundamental characteristics:
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Amino Acid Sequence: Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro (SKTFNTHPQSTP)[2]
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Molecular Formula: C58H89N17O20
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Molecular Weight: 1344.43 g/mol
The structure of the T9 peptide has not been extensively characterized by methods such as NMR or X-ray crystallography. However, its linear sequence of 12 amino acids dictates its primary structure. The secondary and tertiary structures in a physiological environment are likely to be flexible, a common characteristic of short peptides that allows for induced-fit binding to their biological targets.
Quantitative Data
The following tables summarize the available quantitative data regarding the binding and targeting capabilities of the T9 peptide.
Table 1: In Vitro Binding Affinity
| Cell Line | Peptide | Method | Outcome | Reference |
| C2C12 myoblasts | T9 (SKTFNTHPQSTP) | Phage Display & Binding Assay | Enhanced binding affinity compared to a scrambled control peptide.[1] | Seow et al., 2010[1] |
Note: Specific dissociation constants (Kd) from the original publication were not available in the searched excerpts. The primary literature indicates a qualitative enhancement of binding.
Table 2: In Vivo Tissue Specificity
| Animal Model | Peptide Conjugate | Administration Route | Target Tissues | Outcome | Reference |
| C57BL/6 mice | Fluorescein-labeled T9 | Tail-vein injection | Heart, Quadriceps | Increased specificity for heart and quadriceps muscle.[1] | Seow et al., 2010[1] |
| mdx mice | T9-conjugated oligonucleotides | Intravenous | Heart, Quadriceps | Increased specificity for heart and quadriceps muscles compared to kidney, liver, and diaphragm.[2] | Referenced in review[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments related to the T9 peptide.
In Vivo Phage Display for T9 Identification
This protocol is based on the methodology used to identify the T9 peptide.[1][5]
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Library Administration: A 12-mer peptide phage display library (e.g., M13) is administered intravenously into a disease model mouse (e.g., mdx mouse).[1]
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Circulation and Perfusion: The phage library is allowed to circulate for a defined period (e.g., 10-60 minutes) to allow for binding to target tissues.[6] The mouse is then anesthetized and perfused with a suitable buffer (e.g., PBS with a vasodilator) to remove unbound phage from the circulation.[6]
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Tissue Harvest and Phage Elution: The target tissues (e.g., quadriceps and heart) and control organs (e.g., liver) are harvested.[1][6] The tissues are homogenized, and the bound phage are eluted using a low pH buffer (e.g., glycine-HCl) or a competitive ligand.
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Phage Amplification: The eluted phage are used to infect a suitable E. coli host strain for amplification. The amplified phage are then purified and tittered.
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Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of in vivo panning (typically 3 rounds) to enrich for peptides with high affinity for the target tissue.[1]
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Sequencing and Analysis: After the final round, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.[5]
Peptide Synthesis and Purification
The T9 peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[7][8][9]
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Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10][11]
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Amino Acid Coupling: The C-terminal amino acid (Proline in the case of T9) is coupled to the resin.
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Deprotection and Coupling Cycles: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a base (e.g., 20% piperidine (B6355638) in DMF). The next Fmoc-protected amino acid in the sequence is then activated (e.g., with HBTU/HOBt or HATU) and coupled to the free N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the T9 sequence.[10]
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water).[5]
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Purification: The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
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Characterization: The purity and identity of the synthesized T9 peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]
In Vitro Binding Assay
To assess the binding of the T9 peptide to muscle cells, the following protocol can be used.[1]
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Cell Culture: C2C12 myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach a desired confluency.[12]
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Peptide Incubation: The cells are incubated with varying concentrations of fluorescein-labeled T9 peptide or a scrambled control peptide in a binding buffer for a specified time at a controlled temperature (e.g., 4°C to minimize internalization).
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Washing: The cells are washed multiple times with cold PBS to remove unbound peptide.
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Quantification: The amount of bound peptide is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.[4]
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Data Analysis: The binding affinity (e.g., Kd) can be determined by plotting the fluorescence intensity against the peptide concentration and fitting the data to a binding isotherm.
In Vivo Biodistribution Study
The tissue-specific targeting of the T9 peptide can be evaluated in vivo.[1][13]
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Peptide Labeling: The T9 peptide is labeled with a detectable tag, such as fluorescein (B123965) or a radionuclide.[14][15]
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Animal Administration: The labeled peptide is administered to mice (e.g., C57BL/6 or mdx) via a systemic route, typically tail vein injection.[1][13]
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Time-Course Analysis: At various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), cohorts of mice are euthanized.[13]
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Tissue Harvesting and Imaging: Organs of interest (quadriceps, heart, liver, kidney, spleen, lung, brain) are harvested. The biodistribution of the labeled peptide is assessed by ex vivo imaging of the organs using an appropriate imaging system (e.g., fluorescence imaging system).[13]
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Quantitative Analysis: The fluorescence intensity in each organ is quantified and normalized to the weight of the tissue to determine the relative accumulation of the peptide in different tissues.[16]
Signaling Pathways and Experimental Workflows
Putative Mechanism of Action and Signaling Pathway
The precise receptor and signaling pathway for the T9 peptide on muscle cells have not been definitively identified in the available literature. However, based on the behavior of other cell-targeting peptides, a receptor-mediated endocytosis mechanism is hypothesized.[2][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel muscle targeting peptide in mdx mice. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. Context Dependent Effects of Chimeric Peptide Morpholino Conjugates Contribute to Dystrophin Exon-skipping Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Selection of Muscle-Homing Peptides After in Vivo Phage Display Biopanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Proteomics-based investigation in C2C12 myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptideweb.com [peptideweb.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
